molecular formula C18H12BrN3O2S B2378411 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895025-26-0

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2378411
CAS No.: 895025-26-0
M. Wt: 414.28
InChI Key: RKMGGOQBMSQVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound provided for research purposes. Its molecular formula is C18H11BrN4O3S . This compound features a 6-bromobenzo[d]thiazole core, a furan-2-carboxamide group, and a pyridin-3-ylmethyl substituent. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its widespread pharmaceutical applications . Derivatives containing the thiazole nucleus are found in more than 18 FDA-approved drugs and have demonstrated a broad spectrum of biological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of the bromo atom on the benzothiazole ring offers a potential site for further chemical modifications via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules in drug discovery and development programs. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMGGOQBMSQVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromobenzo[d]thiazol-2-amine

The brominated benzothiazole core is synthesized via electrophilic aromatic substitution. A method adapted from CN105198834A involves dissolving benzothiazole in chloroform under reflux (45–55°C) with N-bromosuccinimide (NBS) and titanium dioxide (TiO₂) as a catalyst. The reaction achieves selective bromination at the 6-position of the benzothiazole ring, yielding 6-bromobenzo[d]thiazole with 74–76% efficiency. Subsequent amination at the 2-position is achieved using hydrazine hydrate in ethanol under reflux, producing 6-bromobenzo[d]thiazol-2-amine.

Key Reaction Conditions :

  • Catalyst : TiO₂ (0.001–0.02 mol per 0.1 mol benzothiazole)
  • Brominating Agent : NBS (2.0–2.3 equiv)
  • Solvent : Chloroform
  • Reaction Time : 11–15 hours

Preparation of Pyridin-3-ylmethylamine Derivatives

The pyridin-3-ylmethyl group is introduced via reductive amination or alkylation. A patent (WO2012017020A1) describes the synthesis of N-((6-amino-pyridin-3-yl)methyl) intermediates by reacting pyridin-3-ylmethanol with ammonia under catalytic hydrogenation. Alternatively, pyridin-3-ylmethyl chloride is coupled with ammonia in acetonitrile to form the primary amine.

Amide Coupling and Final Assembly

Furan-2-carboxamide Formation

The furan-2-carboxamide moiety is synthesized through a two-step process:

  • Activation of Furan-2-carboxylic Acid : Conversion to its acid chloride using oxalyl chloride in dichloromethane (DCM) with a catalytic amount of DMF.
  • Coupling with 6-Bromobenzo[d]thiazol-2-amine : The acid chloride reacts with 6-bromobenzo[d]thiazol-2-amine in the presence of pyridine as a base, yielding N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide.

Optimization Notes :

  • Solvent : DCM or THF
  • Temperature : 0°C to room temperature
  • Yield : 68–72% after recrystallization in isopropanol.

Introduction of the Pyridin-3-ylmethyl Group

The final step involves alkylation of the secondary amine. N-(6-Bromobenzo[d]thiazol-2-yl)furan-2-carboxamide is treated with pyridin-3-ylmethyl bromide in DMF under basic conditions (K₂CO₃ or Et₃N) at 60–80°C for 6–8 hours. This nucleophilic substitution affords the target compound with 65–70% yield.

Critical Parameters :

  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : DMF
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines bromination and amide coupling in a single reactor. Benzothiazole, NBS, and furan-2-carbonyl chloride are heated in DCM with TiO₂, followed by sequential addition of pyridin-3-ylmethylamine. This method reduces purification steps but yields slightly lower (60–63%) due to competing side reactions.

Suzuki Cross-Coupling for Modular Assembly

Recent advances employ Suzuki-Miyaura coupling to attach pre-functionalized fragments. For example, a bromobenzothiazole boronic ester reacts with a pyridinylmethyl-furan carboxamide pinacol ester under palladium catalysis (Pd(dppf)Cl₂, K₃PO₄). This method achieves 75–78% yield and excellent regioselectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key peaks include δ 8.90 (s, 1H, benzothiazole C6-Br), δ 8.53 (d, 1H, pyridine H2), and δ 7.21 (m, 2H, furan ring).
  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z = 444.2 (M+H⁺).
  • IR Spectroscopy : Stretching bands at 1680 cm⁻¹ (C=O amide) and 1540 cm⁻¹ (C-N pyridine).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity after recrystallization. Residual solvents (DMF, chloroform) are quantified via GC-MS to meet ICH guidelines.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

Titanium dioxide from bromination steps is recovered via filtration and reused for 3–5 cycles without significant activity loss, reducing raw material costs by 15–20%.

Waste Management

Brominated byproducts are neutralized with sodium bicarbonate, and solvent recovery systems (e.g., rotary evaporation) achieve 90% chloroform reuse.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Analogs:

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) Structural Differences: Methoxy (electron-donating) substituent at position 6 of benzothiazole; acetamide group instead of furan-2-carboxamide. Synthesis: High yield (98%) via acetylation with acetic anhydride and DMAP in CH₂Cl₂ . Methoxy may improve water solubility compared to bromo .

N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide (Patent Compound)

  • Structural Differences : Coumarin-benzimidazole hybrid linked via acetamide; lacks pyridinylmethyl and furan groups.
  • Biological Activity : Broad-spectrum antimicrobial and antitubercular activity, highlighting the benzothiazole core’s versatility in targeting pathogens .

2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c)

  • Structural Differences : Hydrazinyl-oxoethyl side chain on furan-3-carboxamide; simpler substitution pattern.
  • Synthetic Route : Demonstrates modular approaches to furan carboxamide derivatives, though stability of hydrazinyl groups may limit therapeutic utility .

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Biological Activity Solubility/Stability Insights
Target Compound Benzothiazole 6-Br, pyridinylmethyl, furan-2-carboxamide Hypothesized antimicrobial Bromo reduces solubility; furan enhances π-π interactions
Compound 20 Benzothiazole 6-OMe, pyridinylmethyl, acetamide Antimitotic (potent) Methoxy improves aqueous solubility
Patent Compound Benzothiazole-benzimidazole Coumarin-linked acetamide Antibacterial, antitubercular Complex structure may limit bioavailability
97c Furan-carboxamide Hydrazinyl-oxoethyl, N-methyl Not reported Hydrazinyl group may confer instability

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its biological significance, particularly in drug design.
  • Pyridine ring : Often associated with various pharmacological activities.
  • Furan-2-carboxamide group : Contributes to the compound's solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) .
  • Case Study : A derivative showed an IC50 value of 1.7 µM against human recombinant MMP13, indicating robust inhibitory activity .

Antimicrobial Activity

The compound has also shown promise against various microbial strains:

  • In vitro Studies : Compounds related to this structure demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Potential Applications : Given its structural features, the compound could serve as a lead for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances activity by stabilizing reactive intermediates.
  • Pyridine Influence : The pyridine moiety is essential for binding to biological targets, improving efficacy against cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Benzo[d]thiazole Core : Cyclization reactions using appropriate precursors.
  • Introduction of the Furan Carboxamide Group : Achieved through amide coupling techniques.
  • Final Purification : Using chromatographic methods to isolate the desired product.

Research Findings and Data Table

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AnticancerMMP131.7
AntimicrobialStaphylococcus aureus3.12 - 12.5
AntimicrobialEscherichia coli3.12 - 12.5

Q & A

Q. Analytical Methods :

  • Structural Confirmation : NMR (¹H/¹³C) for functional group analysis, IR spectroscopy for carbonyl (C=O) and thiazole ring validation .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight verification .

How is the biological activity of this compound initially screened in academic research?

Q. Basic Screening Protocol

  • In Vitro Assays : Cytotoxicity evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Target Identification : Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates to measure IC₅₀ values .
  • Anti-inflammatory Activity : LPS-induced TNF-α suppression in macrophage models (e.g., RAW 264.7 cells) .

What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced SAR Analysis

  • Substituent Modification : Replace the bromine atom with Cl, F, or methyl groups to assess impact on bioactivity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin .
  • Data Correlation : Compare IC₅₀ values with electronic (Hammett constants) and steric (Taft parameters) properties of substituents .

How can researchers optimize the pharmacokinetic properties of this compound?

Q. Advanced Optimization

  • Solubility Enhancement : Co-solvent systems (PEG-400/water) or micronization to improve bioavailability .
  • Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots; introduce electron-withdrawing groups to reduce CYP450-mediated degradation .
  • LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to lower logP from ~3.5 to <2.5, enhancing aqueous solubility .

How should contradictory data on biological activity across studies be resolved?

Q. Advanced Data Reconciliation

  • Comparative Assays : Re-test the compound under standardized conditions (e.g., same cell lines, incubation times) .
  • Structural Verification : Re-analyze compound purity via XRD or 2D NMR (HSQC, HMBC) to rule out degradation .
  • Target Profiling : Use proteomics (e.g., thermal shift assays) to confirm on-target vs. off-target effects .

What methods ensure regioselective bromination in the benzo[d]thiazole ring during synthesis?

Q. Advanced Reaction Control

  • Directing Groups : Use N-methylpyridinium salts to orient bromine at the 6-position .
  • Catalytic Systems : NBS (N-bromosuccinimide) with FeCl₃ in acetic acid at 50°C for 6 hours .
  • Monitoring : TLC (Rf = 0.4 in EtOAc/hexane 1:1) and in-situ IR to track bromine incorporation .

What are the stability considerations for long-term storage of this compound?

Q. Basic Stability Protocol

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Degradation Monitoring : Quarterly HPLC analysis; discard if purity drops below 90% .

How is single-crystal XRD used to resolve ambiguous structural features?

Q. Advanced Crystallography

  • Crystal Growth : Slow evaporation from DMF/ethanol (1:3) at 4°C .
  • Data Collection : SHELX software for structure solution; refine with Olex2 to resolve disorder in the pyridinylmethyl group .

What reaction conditions are optimal for functionalizing the furan ring?

Q. Advanced Heterocyclic Chemistry

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) or formylation (Vilsmeier-Haack reaction) at the 5-position .
  • Cross-Coupling : Sonogashira coupling with terminal alkynes (Pd(PPh₃)₄, CuI, DMF, 80°C) .

How can proteomic approaches identify novel biological targets for this compound?

Q. Advanced Target Discovery

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
  • Thermal Proteome Profiling (TPP) : Monitor protein stability shifts in response to compound treatment .
  • Docking Studies : Screen against the PDB database to prioritize kinases or GPCRs for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.